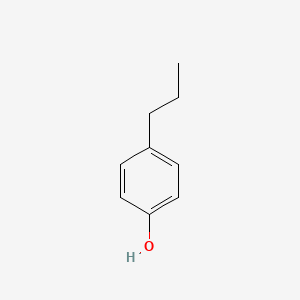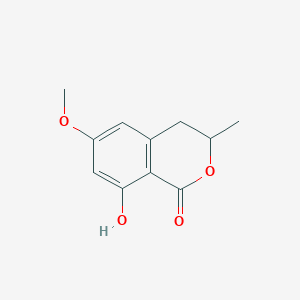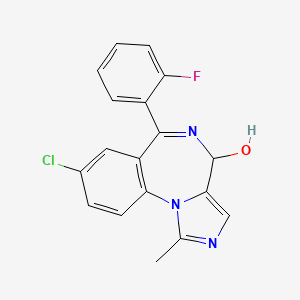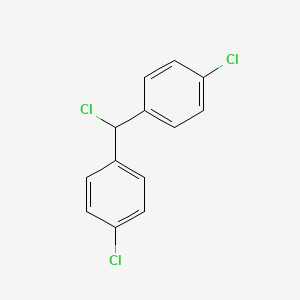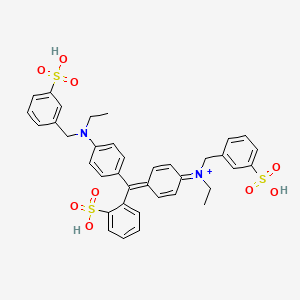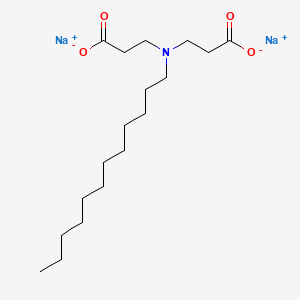
9-Fluoro-11beta-hydroxy-16alpha-methyl-pregn-4-ene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Fluoro-11beta-hydroxy-16alpha-methylpregn-4-ene-3,20-dione is a corticosteroid hormone.
Wissenschaftliche Forschungsanwendungen
Metabolic Fate in Laboratory Animals
A study by Gordon and Morrison (1978) explored the metabolic fate of 9-fluoro-11beta,16alpha,17,21-tetrahydroxy-1,4-pregnadiene-3,20-dione cyclic 16,17-acetal with 2(-14)C-acetone, also known as triamcinolone acetonide (TA), in various animals including rabbits, dogs, monkeys, and rats. The study found that the major excretory route was through feces in most species, and the major metabolites of TA were identified, providing insights into the metabolic pathways of this compound.
Structure-Activity Analysis
Justice (1978) conducted a Fujita-Ban structure-activity analysis on steroids, including 9-fluoro-11beta,16alpha-methyl-pregn-4-ene-3,20-dione, to study their biological activity in liver glycogen deposition relative to cortisol. This research contributes to understanding the molecular structure and biological activity correlation of this compound.
Synthesis and Biological Action of Glucocorticoid Alkylating Agents
El Masry et al. (1977) synthesized two alkylating glucocorticoids to test the possibility of alkylating glucocorticoid receptors, one of which is a derivative of 9-fluoro-11beta,16alpha,17alpha,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-[bis(2-chloroethyl)carbamate] 16,17-acetonide (El Masry et al., 1977). This research offers valuable insights into the potential of modifying glucocorticoid receptors for therapeutic purposes.
Intraocular Metabolism in Rabbits
Ichigashira and Yamaga (1978) studied the intraocular metabolism of 3H-dexamethasone in rabbits and identified 3H-9alpha-fluoro-11beta-hydroxy-16alpha-methyl-1,4-androstadiene-3,17-dione as a metabolite. This research is significant for understanding the ocular pharmacokinetics of this class of compounds.
Studies on Sterols and Synthesis
Smit and Bakker (2010) conducted investigations on sterols, including the synthesis and stereochemistry of various derivatives of pregn-4-ene-3,20-dione, providing insights into the molecular structure and synthesis pathways of compounds related to 9-fluoro-11beta-hydroxy-16alpha-methyl-pregn-4-ene-3,20-dione (Smit & Bakker, 2010).
Eigenschaften
CAS-Nummer |
378-45-0 |
|---|---|
Produktname |
9-Fluoro-11beta-hydroxy-16alpha-methyl-pregn-4-ene-3,20-dione |
Molekularformel |
C22H31FO3 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
(8S,9R,10S,11S,13S,14S,16R,17S)-17-acetyl-9-fluoro-11-hydroxy-10,13,16-trimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H31FO3/c1-12-9-17-16-6-5-14-10-15(25)7-8-21(14,4)22(16,23)18(26)11-20(17,3)19(12)13(2)24/h10,12,16-19,26H,5-9,11H2,1-4H3/t12-,16+,17+,18+,19-,20+,21+,22+/m1/s1 |
InChI-Schlüssel |
FCBHFLRFWJSOTB-GAYBOGBZSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)C)C)O)F)C |
SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1C(=O)C)C)O)F)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1C(=O)C)C)O)F)C |
Andere CAS-Nummern |
378-45-0 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




